

Spectroscopic and Biological Profile of Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Technical Overview

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Compound of Interest

Compound Name: Ethyl 4-(rhamnosyloxy)benzylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, experimental protocols, and biological significance of **Ethyl 4-(rhamnosyloxy)benzylcarbamate**, a natural product isolated from *Moringa oleifera*. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Ethyl 4-(rhamnosyloxy)benzylcarbamate is a glycosidic carbamate with the molecular formula $C_{16}H_{23}NO_7$ and a molecular weight of 341.36 g/mol ^[1] The structure, as confirmed by its IUPAC name ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate, consists of a benzylcarbamate moiety linked to a rhamnose sugar unit.^[1]

| Property | Value | Source |
|-------------------|---|-----------------|
| Molecular Formula | C ₁₆ H ₂₃ NO ₇ | PubChem[1] |
| Molecular Weight | 341.36 g/mol | PubChem[1] |
| IUPAC Name | ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate | PubChem[1] |
| CAS Number | 208346-80-9 | BOC Sciences[2] |

Spectroscopic Data

While a complete, published dataset for **Ethyl 4-(rhamnosyloxy)benzylcarbamate** is not readily available, data for the closely related thiocarbamate analogue, Niazimicin (O-ethyl-4-[α -L-rhamnosyloxy]thiocarbamate), provides a strong basis for spectral assignment. The key difference is the substitution of the carbonyl (C=O) group in the carbamate with a thiocarbonyl (C=S) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the ¹H and ¹³C NMR chemical shift assignments for the rhamnosyloxyphenylmethyl core, based on the data reported for Niazimicin. The assignments for the ethyl carbamate moiety are predicted based on standard chemical shift ranges.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity |
|-------------------------------------|---|--------------|
| H-2', H-6' | ~7.2-7.4 | d |
| H-3', H-5' | ~6.9-7.1 | d |
| H-1" | ~5.3 | d |
| H-2" | ~4.0 | m |
| H-3" | ~3.7 | m |
| H-4" | ~3.3 | m |
| H-5" | ~3.8 | m |
| H-6" (CH ₃) | ~1.2 | d |
| -CH ₂ -N | ~4.2 | d |
| -O-CH ₂ -CH ₃ | ~4.1 | q |
| -O-CH ₂ -CH ₃ | ~1.2 | t |
| -NH- | ~5.0 | br s |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ , ppm) |
|-------------------------------------|--|
| C-1' | ~156 |
| C-2', C-6' | ~128 |
| C-3', C-5' | ~116 |
| C-4' | ~130 |
| C=O | ~157 |
| -CH ₂ -N | ~45 |
| C-1'' | ~98 |
| C-2'' | ~70 |
| C-3'' | ~71 |
| C-4'' | ~72 |
| C-5'' | ~69 |
| C-6'' (CH ₃) | ~18 |
| -O-CH ₂ -CH ₃ | ~61 |
| -O-CH ₂ -CH ₃ | ~15 |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for **Ethyl 4-(rhamnosyloxy)benzylcarbamate** are based on its functional groups.

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|----------------------|--------------------------------|---------------|
| O-H (hydroxyls) | 3500-3200 | Strong, Broad |
| N-H (carbamate) | 3400-3200 | Medium |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=O (carbamate) | 1725-1700 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ether, alcohol) | 1260-1000 | Strong |

Mass Spectrometry (MS)

The expected mass spectrum would show a molecular ion peak $[M]^+$ or a protonated molecule $[M+H]^+$ at m/z 342 or 343, respectively.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |
|-------|--|
| 341 | $[M]^+$ |
| 195 | $[M - \text{rhamnose} + H]^+$ |
| 178 | $[4-(\text{rhamnosyloxy})\text{benzyl}]^+$ |
| 149 | $[\text{rhamnose} - H_2O + H]^+$ |
| 121 | $[C_8H_9O]^+$ (benzyl fragment) |

Experimental Protocols

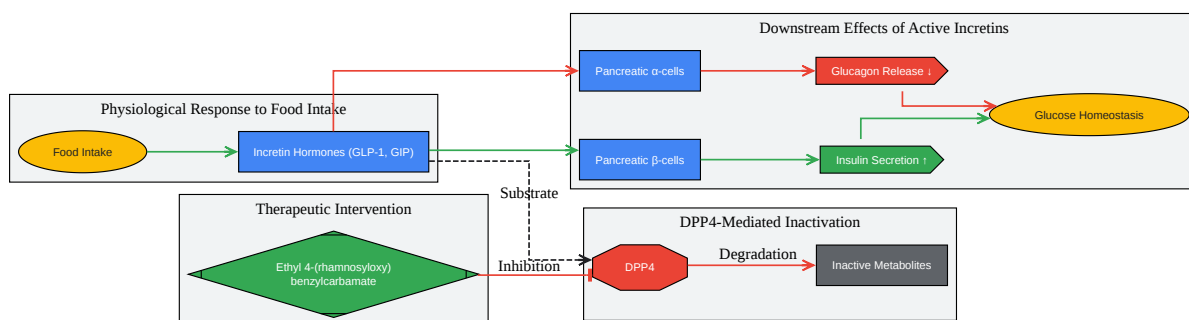
Isolation from *Moringa oleifera* Leaves

Ethyl 4-(rhamnosyloxy)benzylcarbamate is a natural product found in the leaves of *Moringa oleifera*. A general procedure for the extraction and isolation of compounds from this plant is as follows:

- **Drying and Pulverization:** Freshly collected leaves are air-dried at room temperature and then ground into a fine powder.
- **Extraction:** The powdered leaves are extracted with a suitable solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
- **Solvent Evaporation:** The solvent from the combined extracts is removed under reduced pressure to obtain a crude extract.
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
- **Chromatographic Purification:** The fractions are further purified using column chromatography techniques, such as silica gel chromatography or Sephadex LH-20, with appropriate solvent systems to isolate the pure compound.

Biological Activity and Signaling Pathway

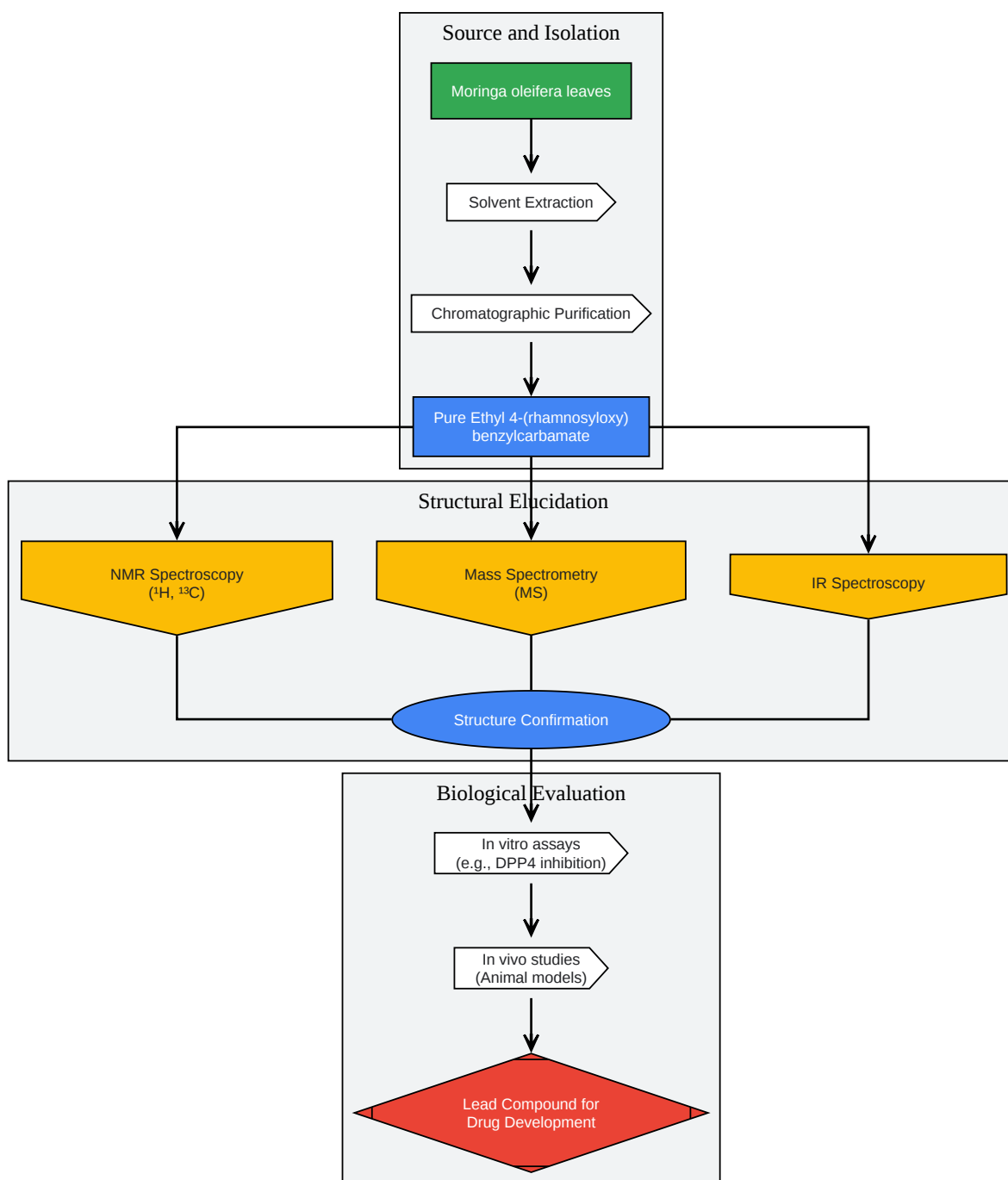
Recent studies have highlighted the potential of **Ethyl 4-(rhamnosyloxy)benzylcarbamate** as a therapeutic agent. It has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism.[3][4] Inhibition of DPP4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. This makes **Ethyl 4-(rhamnosyloxy)benzylcarbamate** a promising candidate for the development of new treatments for type 2 diabetes.



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Caption: Inhibition of DPP4 by **Ethyl 4-(rhamnosyloxy)benzylcarbamate**.

The logical workflow for the discovery and characterization of this compound is outlined below.



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Caption: Discovery and development workflow for the compound.

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References

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